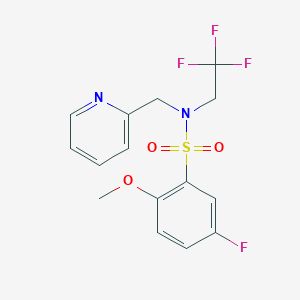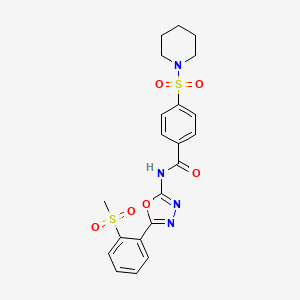
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves the condensation of 6-fluoro-4-oxo-2-sulfanylidene-1H-quinazoline with 4-carboxybenzaldehyde, followed by oxidation of the resulting intermediate to yield the final product.
Starting Materials
6-fluoro-4-oxo-2-sulfanylidene-1H-quinazoline, 4-carboxybenzaldehyde, Acetic anhydride, Sodium acetate, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate
Reaction
Step 1: Condensation of 6-fluoro-4-oxo-2-sulfanylidene-1H-quinazoline with 4-carboxybenzaldehyde in the presence of acetic anhydride and sodium acetate to yield the intermediate product., Step 2: Purification of the intermediate product by recrystallization from ethanol., Step 3: Oxidation of the purified intermediate product with a mixture of hydrochloric acid and sodium chlorate to yield the final product., Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate., Step 5: Purification of the product by recrystallization from water.
Wirkmechanismus
The mechanism of action of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA, and their inhibition leads to the inhibition of DNA synthesis, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid have been studied extensively. It has been reported that this compound exhibits potent antitumor, antibacterial, and antifungal activities. In addition, this compound has also shown inhibitory activity against various enzymes such as dihydrofolate reductase and thymidylate synthase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid in lab experiments include its potent antitumor, antibacterial, and antifungal activities. In addition, this compound has also shown inhibitory activity against various enzymes, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid. One of the significant directions is to investigate the structure-activity relationship of this compound to develop more potent analogs. In addition, further studies are required to understand the mechanism of action of this compound fully. Furthermore, the potential applications of this compound in drug development need to be explored further. Finally, the development of more efficient and cost-effective methods for the synthesis of this compound is required to make it more accessible to researchers.
Conclusion:
In conclusion, 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid is a chemical compound that has shown promising results in scientific research. This compound exhibits potent antitumor, antibacterial, and antifungal activities and inhibitory activity against various enzymes. However, the high cost of synthesis and limited availability of this compound are some of the limitations. Further research is required to understand the mechanism of action of this compound and explore its potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid has shown potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported that this compound exhibits potent antitumor activity against various cancer cell lines. In addition, this compound has also shown antibacterial and antifungal activities. Furthermore, this compound has been reported to exhibit potent inhibitory activity against various enzymes such as dihydrofolate reductase and thymidylate synthase.
Eigenschaften
CAS-Nummer |
422526-89-4 |
|---|---|
Produktname |
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid |
Molekularformel |
C15H9FN2O3S |
Molekulargewicht |
316.31 |
IUPAC-Name |
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-3-6-12-11(7-9)13(19)18(15(22)17-12)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
InChI-Schlüssel |
KZECOOQQDDXYAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



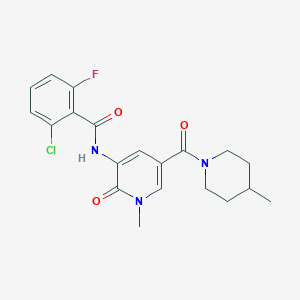
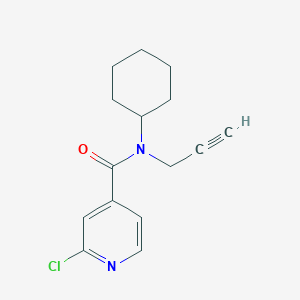
![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)
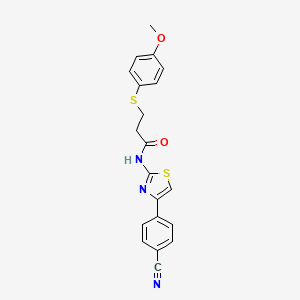
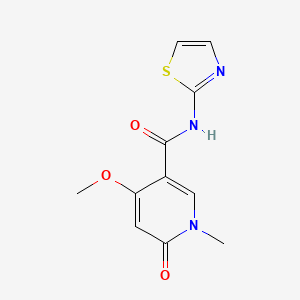
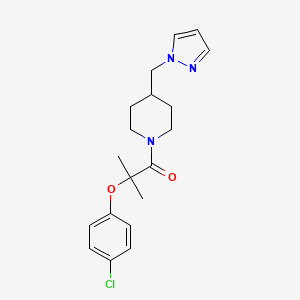
![4-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]morpholine hydrobromide](/img/structure/B2947389.png)

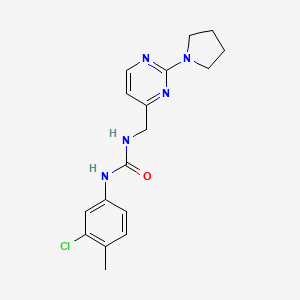
![2-{1-[(Pyridin-4-ylmethyl)-amino]-ethylidene}-indan-1,3-dione](/img/structure/B2947395.png)
